4-((4-Chlorobenzyl)oxy)-N'-(2,6-dichlorobenzylidene)benzohydrazide is a chemical compound with significant research potential. Its molecular formula is and it has a molecular weight of 396.71 g/mol. This compound is classified under hydrazides, which are derivatives of hydrazine and are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 4-((4-Chlorobenzyl)oxy)-N'-(2,6-dichlorobenzylidene)benzohydrazide typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones. The general synthetic route can be outlined as follows:
The molecular structure of 4-((4-Chlorobenzyl)oxy)-N'-(2,6-dichlorobenzylidene)benzohydrazide can be described as follows:
InChI=1S/C21H15Cl3N2O2/c22-15-5-1-13(2-6-15)20(26)24-25(23)19-10-8-18(9-11-19)27-14-3-7-16(21(24)25)17(12-14)4/h1-12H,(H,24,26)QYFZJXWZBFOYIE-UHFFFAOYSA-NThe compound can participate in various chemical reactions typical of hydrazides:
The reactivity patterns are primarily dictated by the presence of electrophilic sites on the aromatic rings and the nucleophilic nature of the hydrazide functional group.
Data on specific mechanisms would require detailed biological assays and studies.
Relevant data should be confirmed through empirical studies specific to this compound.
4-((4-Chlorobenzyl)oxy)-N'-(2,6-dichlorobenzylidene)benzohydrazide has potential applications in various scientific fields:
Further research is necessary to fully explore its potential applications across these domains.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5